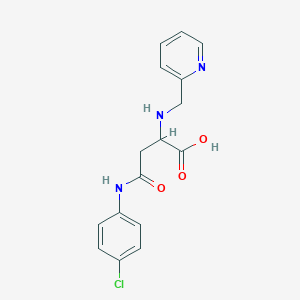![molecular formula C15H15Cl2N3O3S B4117062 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4117062.png)
2-[2-(2,5-dichlorophenoxy)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide
説明
2-[2-(2,5-dichlorophenoxy)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide, commonly referred to as 'DCPTA', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the hydrazinecarbothioamide family and is known for its unique properties that make it suitable for use in various scientific studies.
作用機序
The mechanism of action of DCPTA is not fully understood, but it is believed to act as an auxin-like compound that promotes plant growth and development by regulating gene expression and cell division. DCPTA is also known to affect the transport and distribution of plant hormones, which can have a significant impact on plant growth and development.
Biochemical and Physiological Effects:
DCPTA has been shown to have a range of biochemical and physiological effects on plants, including increased stem elongation, enhanced root development, and increased leaf area. DCPTA has also been shown to increase the activity of certain enzymes involved in the biosynthesis of plant hormones, which can have a significant impact on plant growth and development.
実験室実験の利点と制限
One of the main advantages of using DCPTA in lab experiments is its ability to promote plant growth and development in a controlled environment. This makes it an ideal compound for studying the effects of plant hormones and signaling pathways. However, DCPTA also has some limitations, including its potential toxicity to plants at high concentrations and its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of DCPTA, including its potential applications in agriculture, horticulture, and biotechnology. DCPTA has the potential to be used as a growth regulator in crops and ornamental plants, which could have significant implications for food security and the ornamental plant industry. Additionally, further research is needed to fully understand the mechanism of action of DCPTA and its potential for use in other areas of scientific research.
科学的研究の応用
DCPTA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DCPTA is in the field of plant physiology, where it is used as a synthetic auxin to promote plant growth and development. DCPTA has also been used in the study of plant hormone transport and signaling pathways.
特性
IUPAC Name |
1-[2-(2,5-dichlorophenoxy)propanoylamino]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-9(23-13-7-10(16)4-5-12(13)17)14(21)19-20-15(24)18-8-11-3-2-6-22-11/h2-7,9H,8H2,1H3,(H,19,21)(H2,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOGYMNRZURZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC1=CC=CO1)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)
![2-bromo-N-{1-[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4117004.png)
![N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4117013.png)
![N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate](/img/structure/B4117021.png)
![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide](/img/structure/B4117046.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4117052.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117055.png)


![methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4117064.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4117068.png)